molecular formula C15H13ClN4 B10839333 1-(3-(4-Chlorobenzyl)quinoxalin-2-yl)hydrazine

1-(3-(4-Chlorobenzyl)quinoxalin-2-yl)hydrazine

Cat. No.: B10839333
M. Wt: 284.74 g/mol
InChI Key: SMGDWLQUFKXCFA-UHFFFAOYSA-N
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Description

1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine typically involves the reaction of quinoxaline derivatives with hydrazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]quinoxalin-2-yl]hydrazine

InChI

InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-14-15(20-17)19-13-4-2-1-3-12(13)18-14/h1-8H,9,17H2,(H,19,20)

InChI Key

SMGDWLQUFKXCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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